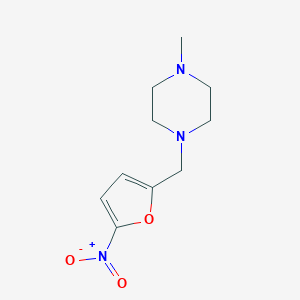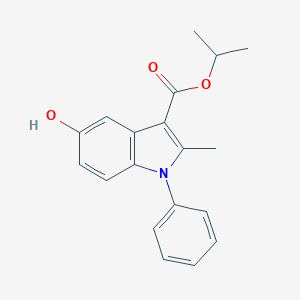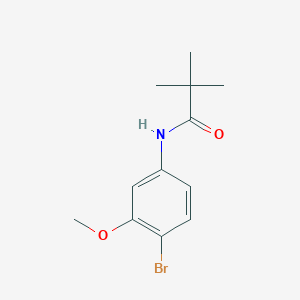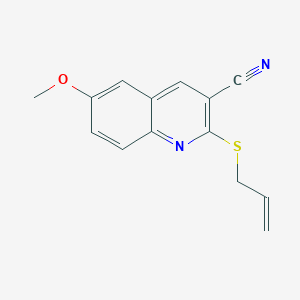
1-({5-Nitro-2-furyl}methyl)-4-methylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-({5-Nitro-2-furyl}methyl)-4-methylpiperazine, also known as NMMP, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. The compound belongs to the family of piperazine derivatives and has been found to exhibit various biochemical and physiological effects that make it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of 1-({5-Nitro-2-furyl}methyl)-4-methylpiperazine is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in the development and progression of diseases. The compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
1-({5-Nitro-2-furyl}methyl)-4-methylpiperazine has been found to exhibit various biochemical and physiological effects that make it a promising candidate for further investigation. Studies have shown that the compound exhibits anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been found to induce apoptosis, a process of programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-({5-Nitro-2-furyl}methyl)-4-methylpiperazine in lab experiments is its ability to exhibit various biochemical and physiological effects. However, one of the limitations of using the compound is its toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are numerous future directions for the study of 1-({5-Nitro-2-furyl}methyl)-4-methylpiperazine. One possible direction is to investigate the compound's potential applications in the treatment of various diseases, including cancer and inflammatory disorders. Another direction is to explore the compound's mechanism of action and identify potential targets for drug development. Additionally, further research is needed to determine the optimal dosage and administration of 1-({5-Nitro-2-furyl}methyl)-4-methylpiperazine for use in humans.
Conclusion:
1-({5-Nitro-2-furyl}methyl)-4-methylpiperazine is a promising compound that has gained attention in scientific research due to its potential applications in the field of medicine. The compound exhibits various biochemical and physiological effects that make it a promising candidate for further investigation. However, further research is needed to fully understand the compound's mechanism of action and potential applications.
Métodos De Síntesis
The synthesis of 1-({5-Nitro-2-furyl}methyl)-4-methylpiperazine involves the reaction of 4-methylpiperazine with 5-nitro-2-furaldehyde in the presence of a suitable catalyst. The reaction yields 1-({5-Nitro-2-furyl}methyl)-4-methylpiperazine as a yellow crystalline solid with a melting point of 120-122°C.
Aplicaciones Científicas De Investigación
1-({5-Nitro-2-furyl}methyl)-4-methylpiperazine has been extensively studied for its potential applications in the treatment of various diseases. Studies have shown that the compound exhibits anti-inflammatory, anti-tumor, and anti-microbial properties, making it a promising candidate for the development of new drugs.
Propiedades
Nombre del producto |
1-({5-Nitro-2-furyl}methyl)-4-methylpiperazine |
|---|---|
Fórmula molecular |
C10H15N3O3 |
Peso molecular |
225.24 g/mol |
Nombre IUPAC |
1-methyl-4-[(5-nitrofuran-2-yl)methyl]piperazine |
InChI |
InChI=1S/C10H15N3O3/c1-11-4-6-12(7-5-11)8-9-2-3-10(16-9)13(14)15/h2-3H,4-8H2,1H3 |
Clave InChI |
JFHFZTUSQAMAPJ-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)CC2=CC=C(O2)[N+](=O)[O-] |
SMILES canónico |
CN1CCN(CC1)CC2=CC=C(O2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(4-Chlorophenyl)sulfanyl]-1-(morpholin-4-yl)propan-1-one](/img/structure/B259505.png)

![N-benzyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B259507.png)

![N-acetyl-N-(3-{2-nitro-10H-indolo[3,2-b]quinolin-10-yl}propyl)acetamide](/img/structure/B259510.png)
![Ethyl 7-hydroxy-2-[(4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B259511.png)




![1-[3-(4-morpholinyl)propyl]chromeno[3,4-d][1,2,3]triazol-4(1H)-one](/img/structure/B259520.png)
![Dimethyl 1,1,3,3-tetramethyl-2-oxo-5-thiaspiro[3.4]octane-7,8-dicarboxylate](/img/structure/B259525.png)

